MitoNEET (CISD1) Binding Affinity: 8- to 9-Fold Superiority Over the Reference Inhibitor NL-1
In a radioligand displacement assay, 5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one displaced [³H]-rosiglitazone from the human recombinant C-terminal His-tagged cytosolic domain of mitoNEET (residues 32–108) with an IC₅₀ of 5.97 μM. The commonly used reference mitoNEET inhibitor NL-1 (CAS 188532-26-5) inhibits REH and REH/Ara-C cell growth with IC₅₀ values of 47.35 μM and 56.26 μM, respectively [1]. This represents an approximately 8- to 9-fold improvement in target engagement potency at the isolated protein level, positioning 902254-57-3 as a substantially more potent tool compound for mitoNEET-dependent mechanistic studies.
| Evidence Dimension | Binding affinity / inhibition of mitoNEET (CISD1) |
|---|---|
| Target Compound Data | IC₅₀ = 5.97 μM (5.97E+3 nM) |
| Comparator Or Baseline | NL-1: IC₅₀ = 47.35 μM (REH cells) and 56.26 μM (REH/Ara-C cells) |
| Quantified Difference | ~8- to 9-fold lower IC₅₀ (higher potency) |
| Conditions | Displacement of [³H]-rosiglitazone from human recombinant C-terminal His-tagged cytosolic domain of mitoNEET (32-108) by scintillation proximity assay |
Why This Matters
For laboratories studying mitochondrial iron-sulfur cluster biology, ferroptosis, or metabolic disorders, the 8- to 9-fold potency advantage over NL-1 enables experiments at lower compound concentrations, reducing off-target risk in cellular and biochemical assays.
- [1] BindingDB. BDBM50350504 (CHEMBL1814639). IC50 5.97E+3 nM against mitoNEET; CSNpharm. NL-1 (CAS 188532-26-5) IC50 47.35 μM (REH), 56.26 μM (REH/Ara-C). View Source
